molecular formula C9H8ClNO2S B7583257 6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole

6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole

Cat. No. B7583257
M. Wt: 229.68 g/mol
InChI Key: FUMAOJWFSRKHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a benzoxazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are essential for the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole has been shown to have biochemical and physiological effects on various cell types. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria by disrupting their cell wall synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole in lab experiments include its potential antimicrobial and anticancer properties, as well as its fluorescent properties for metal ion detection. However, the limitations include the need for further studies to fully understand its mechanism of action and potential toxicity.

Future Directions

There are several future directions for the study of 6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole. One direction is to further investigate its potential as an antimicrobial agent and its mechanism of action against bacteria. Another direction is to study its potential as an anticancer agent and its mechanism of action against cancer cells. Additionally, further studies can be conducted to explore its potential use as a fluorescent probe for metal ion detection in biological and environmental samples.

Synthesis Methods

The synthesis of 6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole has been reported in the literature using different methods. One of the methods involves the reaction of 6-chloro-2-aminobenzoxazole with methoxymethylsulfanyl chloride in the presence of a base. Another method involves the reaction of 6-chloro-2-hydroxybenzoxazole with methoxymethylsulfanyl chloride in the presence of a base. The yield of the product varies depending on the method used.

Scientific Research Applications

6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial activity against various bacterial strains. It has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-12-5-14-9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMAOJWFSRKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCSC1=NC2=C(O1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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